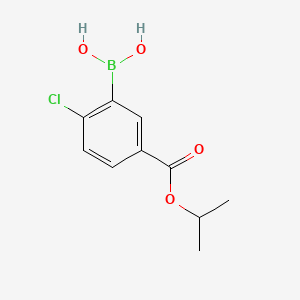
(2-Chloro-5-(isopropoxycarbonyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-5-(isopropoxycarbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H12BClO4 and its molecular weight is 242.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2-Chloro-5-(isopropoxycarbonyl)phenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a carbon atom. The specific structure of this compound includes:
- A chlorine substituent at the 2-position.
- An isopropoxycarbonyl group at the 5-position.
- A phenyl ring that contributes to its reactivity and biological activity.
Antiproliferative Activity
Research indicates that boronic acids, including derivatives like this compound, exhibit significant antiproliferative effects against various cancer cell lines.
Key Findings from Studies
-
Mechanism of Action :
- Studies have shown that phenylboronic acids can induce cell cycle arrest and apoptosis in cancer cells. For instance, compounds similar to this compound have been observed to cause G2/M phase arrest in ovarian cancer cells, leading to increased caspase-3 activity and subsequent apoptosis .
- The structure-activity relationship (SAR) indicates that modifications in the boronic acid structure can enhance or diminish antiproliferative potency .
- Comparative Potency :
Study 1: Antiproliferative Effects on Cancer Cell Lines
A series of experiments evaluated the antiproliferative effects of various phenylboronic acids on five different cancer cell lines: leukemia (MV-4-11), breast (MCF7), urinary bladder (5637), ovarian (A2780), and lung cancer (A549). The results indicated that:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Fluoro-6-formylphenylboronic acid | MV-4-11 | 44.6 |
| 3-morpholino-5-fluorobenzoxaborole | A2780 | 175.2 |
| This compound | MCF7 | TBD |
These findings highlight the potential for specific derivatives to act as effective anticancer agents .
Study 2: Mechanistic Insights
Further mechanistic studies revealed that treatment with phenylboronic acids led to significant changes in signaling pathways associated with cell proliferation. For example, inhibition of Rho family GTPases was noted, which are critical for cytoskeletal dynamics and cellular migration .
特性
分子式 |
C10H12BClO4 |
|---|---|
分子量 |
242.46 g/mol |
IUPAC名 |
(2-chloro-5-propan-2-yloxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C10H12BClO4/c1-6(2)16-10(13)7-3-4-9(12)8(5-7)11(14)15/h3-6,14-15H,1-2H3 |
InChIキー |
RWMVOZGJWMYMHK-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)C(=O)OC(C)C)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















